1-(4-Bromophenyl)-2,2,2-trichloroethanol
Overview
Description
1-(4-Bromophenyl)-2,2,2-trichloroethanol, also known as 4-bromo-2,2,2-trichloro-1-phenylethanol (BTE), is a chemical compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Polymer Synthesis
1-(4-Bromophenyl)-2,2,2-trichloroethanol has been utilized in polymer chemistry. It was involved in the preparation of acrylates and methacrylates through acryloylation and methacryloylation. These esters, when polymerized, form hard transparent blocks, significant for their density, decomposition temperature, glass temperature, and limiting oxygen index for combustion (Hrabák et al., 1978).
Nonlinear Optical Properties
In the field of optoelectronics, derivatives of 1-(4-Bromophenyl)-2,2,2-trichloroethanol were studied for their nonlinear optical properties. These properties are critical for their potential use in semiconductor devices (Shkir et al., 2019).
Chemical Synthesis and Transformations
This compound has been involved in various chemical transformations. For instance, it reacted in a novel ring transformation to produce specific oxazines, demonstrating its versatility in organic synthesis (Harada et al., 1992). In another study, it was used in the cation radical polymerization process to create cyclobutane polymers (Bauld et al., 1996).
Antimicrobial Research
Derivatives of 1-(4-Bromophenyl)-2,2,2-trichloroethanol have been synthesized and shown to exhibit potent antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Zhao et al., 2012).
Synthesis of Benzimidazoles and Aryl Amines
The compound was used in synthesizing various benzimidazoles, which are important in medicinal chemistry (Lygin & Meijere, 2009). It also played a role in the anodic oxidation of amines mediated by brominated aryl amines, showing its utility in electrochemical reactions (Pletcher & Zappi, 1989).
properties
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trichloroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMHLKVDSMYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294058 | |
Record name | 1-(4-bromophenyl)-2,2,2-trichloroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2,2,2-trichloroethanol | |
CAS RN |
21757-86-8 | |
Record name | NSC93910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-bromophenyl)-2,2,2-trichloroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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